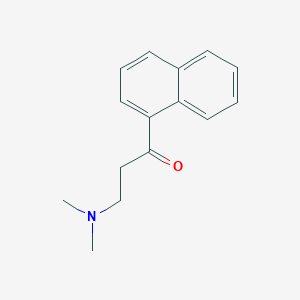

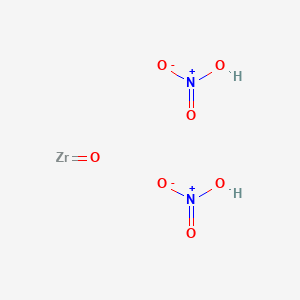

Nitric acid;oxozirconium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitric acid is a colorless, pungent liquid inorganic compound composed of nitrogen, hydrogen, and oxygen. It is a strong acid and is commonly used in the laboratory for a variety of purposes. Oxozirconium is a chemical compound composed of oxygen and zirconium, and is used in a variety of applications.

Aplicaciones Científicas De Investigación

Corrosion Resistance in Nuclear Applications

Nitric acid is a significant component in the nuclear industry, particularly in spent nuclear fuel reprocessing plants. Zirconium alloys, such as Zircaloy-4, exhibit outstanding resistance to corrosion in environments involving concentrated nitric acid, making them superior to stainless steels like AISI 304L. The resistance of Zirconium to intergranular corrosion and its unaffected nature by the vapor and condensate phases of boiling nitric acid position it as a preferred material in these highly corrosive settings (Mudali et al., 2013). Further studies confirm the superior corrosion resistance of Zircaloy-4 in both wrought and welded forms, making it a candidate for high concentration and high-temperature nitric acid mediums in reprocessing plants (Shankar et al., 2007).

Recovery and Reuse of Nitric Acid

In industries like nuclear, chemical, and metallurgical, nitric acid is a commonly used dissolving agent, leading to the generation of effluents containing free nitric acid and different metal nitrates. The disposal of these effluents is a global concern due to potential contamination. Innovative methods have been explored to recover and reuse nitric acid from these effluents, reducing environmental impact. Tributyl phosphate (TBP) has been identified as an effective extractant for nitric acid recovery due to its selectivity and favorable physical properties (Jaiswal et al., 2015).

Environmental Remediation and Industrial Applications

Nitric acid finds applications in various industries for metal refining, cleaning, and electroplating. Accidental spillage can lead to the generation of harmful oxides, posing risks to human health and the environment. Studies have documented cases of acute respiratory distress syndrome caused by nitric acid inhalation, emphasizing the need for caution and proper handling in industrial applications (Kim et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of Nitric Acid;Oxozirconium, also known as Zirconyl Nitrate, is the formation of amide bonds directly from non-activated carboxylic acids and amines . This compound is a prime catalyst in organic synthesis .

Mode of Action

Zirconyl Nitrate interacts with its targets by acting as an air and moisture stable molecular catalyst . It catalyzes the intermolecular formation of various amides without requiring water scavenging, inert or anhydrous reactions conditions, or any additives . Detailed mechanistic evaluation suggests that the Zirconyl Nitrate cluster, rather than a lower nuclearity species, is the catalytic active species involved in the reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving amino acids, N-oxides, and particularly nitric oxide (NO) . These pathways play strategic roles in the metabolism of microorganisms in natural environments and in host-pathogen interactions .

Result of Action

The result of this compound’s action is the formation of amide bonds directly from non-activated carboxylic acids and amines . This compound has shown several advantages over conventional catalysts, underlining the potential of Zirconyl Nitrate as a new class of practical, readily available, and stable catalysts .

Safety and Hazards

Direcciones Futuras

The multifaceted role of nitric oxide in physiology and pathology has garnered massive interest in developing strategies to deliver exogenous nitric oxide for the treatment of various regenerative and biomedical complexities . The accruing information has future potential for application within plant biotechnology and crop breeding, highlighting the importance of plant nitric oxide research .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Nitric acid;oxozirconium can be achieved through a simple reaction between zirconium oxide and nitric acid.", "Starting Materials": [ "Zirconium oxide (ZrO2)", "Nitric acid (HNO3)" ], "Reaction": [ "Add zirconium oxide to a flask containing nitric acid", "Heat the mixture to a temperature of about 80-90°C", "Stir the mixture continuously for about 2-3 hours until a clear solution is obtained", "Cool the solution to room temperature", "Filter the solution to remove any impurities", "The resulting product is Nitric acid;oxozirconium" ] } | |

| 13826-66-9 | |

Fórmula molecular |

H2N2O7Zr |

Peso molecular |

233.25 g/mol |

Nombre IUPAC |

nitric acid;oxozirconium |

InChI |

InChI=1S/2HNO3.O.Zr/c2*2-1(3)4;;/h2*(H,2,3,4);; |

Clave InChI |

UJVRJBAUJYZFIX-UHFFFAOYSA-N |

SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |

SMILES canónico |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |

| 13826-66-9 | |

Descripción física |

A solid; [MSDSonline] |

Pictogramas |

Oxidizer; Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)

![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)